Benfluorex
Overview
Description
Benfluorex is a chemical compound that was primarily used as an anorectic and hypolipidemic agent. It is structurally related to fenfluramine, a substituted amphetamine. This compound was marketed under the brand name Mediator and was used to improve glycemic control and decrease insulin resistance in individuals with poorly controlled type-2 diabetes . due to its association with severe cardiovascular side effects, particularly heart valve disease, it was withdrawn from the market in 2009 .
Mechanism of Action
Target of Action
Benfluorex is an anorectic and hypolipidemic agent that is structurally related to fenfluramine . It primarily targets the central nervous system (CNS) and has been shown to reduce hepatic gluconeogenesis .
Mode of Action
It is known to decrease acetyl-coa concentration, which in turn would reduce pyruvate carboxylase activity and release its inhibitory effect on pyruvate dehydrogenase . It also decreases both the ATP-to-ADP and the NAD±to-NADH ratios, leading to a reduced gluconeogenic flux at the level of 3-phosphoglycerate kinase and GAPDH .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces β-oxidation rates and ketogenesis . It also decreases gluconeogenesis from lactate/pyruvate .
Result of Action
This compound administration results in decreased lipid peroxidation and MPO activity while increasing non-enzymatic antioxidant and NOx levels . These results suggest that this compound treatment positively affects lipid peroxidation and non-enzymatic antioxidant status of the brain during diabetes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, diet and exposure to toxins can affect adipocyte differentiation and function, inflammation and oxidative stress, the gut microbiome, energy metabolism, and glucose homeostasis . .
Biochemical Analysis
Cellular Effects
Benfluorex has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to improve glycemic control and decrease insulin resistance in people with poorly controlled type-2 diabetes . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be structurally related to fenfluramine , suggesting that it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of benfluorex involves several steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compound, 3-(trifluoromethyl)phenylpropan-2-amine.
Reaction Conditions: This intermediate is then reacted with ethyl benzoate in the presence of a suitable catalyst to form this compound.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benfluorex undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound can lead to the formation of its amine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzoate esters.
Scientific Research Applications
Benfluorex has been studied for various scientific research applications:
Chemistry: In chemistry, this compound has been used as a model compound to study the reactivity of substituted amphetamines and their derivatives.
Biology: In biological research, this compound has been investigated for its effects on cellular metabolism and insulin sensitivity.
Medicine: In medicine, this compound was used as an adjunct treatment for type-2 diabetes and dyslipidemia. It was also studied for its potential effects on weight loss and cardiovascular health.
Comparison with Similar Compounds
Benfluorex is structurally and pharmacologically similar to several other compounds:
Fenfluramine: Both this compound and fenfluramine are substituted amphetamines with anorectic properties. this compound has a different metabolic profile and was primarily used for its hypolipidemic effects.
Dexfenfluramine: Similar to fenfluramine, dexfenfluramine is another substituted amphetamine with anorectic effects. This compound differs in its additional hypolipidemic properties.
Norfenfluramine: This is a common metabolite of both fenfluramine and this compound, sharing similar pharmacological effects.
This compound’s uniqueness lies in its dual action as both an anorectic and hypolipidemic agent, which distinguished it from other related compounds.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAVTWRYCDNHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23642-66-2 (hydrochloride) | |
Record name | Benfluorex [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023602780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048471 | |
Record name | Benfluorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23602-78-0 | |
Record name | Benfluorex | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23602-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benfluorex [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023602780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benfluorex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09022 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benfluorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benfluorex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENFLUOREX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403FO0NQG3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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